molecular formula C19H21N5O2S B187945 N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide CAS No. 5930-23-4

N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No. B187945
CAS RN: 5930-23-4
M. Wt: 383.5 g/mol
InChI Key: ZUUVNXHEZSRHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide binds to the active site of glutaminase, preventing its catalytic activity and blocking the conversion of glutamine to glutamate. This leads to a reduction in the availability of glutamate, which is required for the synthesis of nucleotides and other essential biomolecules in cancer cells.
Biochemical and physiological effects:
N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been shown to induce metabolic stress in cancer cells, leading to a decrease in cell proliferation and an increase in apoptosis. In addition, N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is its high selectivity for glutaminase, which minimizes off-target effects and reduces toxicity. However, N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide. Another area of interest is the investigation of the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases. Finally, the development of novel drug delivery systems may improve the efficacy and pharmacokinetics of N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide and other glutaminase inhibitors.

Synthesis Methods

N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can be synthesized through a multi-step process that involves the reaction of 4-butoxyaniline with 1-phenyltetrazole-5-thiol, followed by the addition of acetic anhydride and purification through column chromatography.

Scientific Research Applications

N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been widely used in scientific research for its ability to selectively inhibit glutaminase activity in cancer cells. Glutaminase is overexpressed in many types of cancer, and its inhibition by N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been shown to induce apoptosis and inhibit tumor growth in preclinical models.

properties

CAS RN

5930-23-4

Product Name

N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-butoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C19H21N5O2S/c1-2-3-13-26-17-11-9-15(10-12-17)20-18(25)14-27-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-12H,2-3,13-14H2,1H3,(H,20,25)

InChI Key

ZUUVNXHEZSRHSM-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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